

# A Comparative Guide to the Relative Energies of Stable CHNO Isomers

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## Compound of Interest

Compound Name: *Isofulminic acid*

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This guide provides a comprehensive comparison of the energy differences between the four stable isomers of the CHNO molecular formula: isocyanic acid (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and **isofulminic acid** (HONC). Understanding the relative stabilities of these isomers is crucial for various fields, including astrochemistry, combustion chemistry, and the synthesis of nitrogen-containing compounds. The data presented herein is derived from high-level computational studies and validated by experimental spectroscopic observations.

## Relative Energy Comparison of CHNO Isomers

The relative energies of the four stable CHNO isomers have been determined through rigorous computational chemistry methods. Isocyanic acid (HNCO) is consistently identified as the most stable isomer, serving as the reference point (0 kcal/mol) for the relative energies of the other isomers. The order of stability is as follows: Isocyanic Acid (HNCO) > Cyanic Acid (HOCN) > Fulminic Acid (HCNO) > **Isofulminic Acid** (HONC).

The following table summarizes the calculated relative energies of HOCN, HCNO, and HONC with respect to HNCO.

Isomer	Chemical Formula	Relative Energy (kcal/mol)
Isocyanic Acid	HNCO	0.0
Cyanic Acid	HOCN	24.5 - 24.7[1]
Fulminic Acid	HCNO	70.0 - 70.7[1]
Isofulminic Acid	HONC	84.1 - 84.2[1]

## Methodologies for Determining Isomer Energies

The energy differences between the CHNO isomers are primarily determined using sophisticated computational quantum chemistry methods. These theoretical calculations are complemented and validated by experimental spectroscopic techniques that identify and characterize the individual isomers.

## Computational Protocols

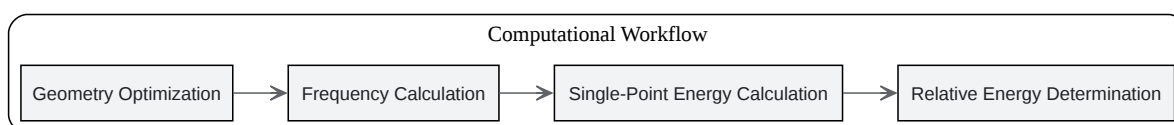
The relative energies presented in this guide are predominantly derived from high-level ab initio molecular orbital theory. These methods solve the electronic Schrödinger equation to provide accurate descriptions of molecular structures and energies.

Key Computational Methods:

- Coupled-Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: This is considered a "gold standard" method in computational chemistry for its high accuracy in calculating molecular energies.[2] It accounts for electron correlation to a very high degree.
- Complete Active Space Self-Consistent Field (CASSCF) followed by Multi-Reference Averaged Coupled-Pair Functional (MRACPF): These multi-reference methods are employed for molecules where the electronic structure is not well-described by a single reference determinant, providing a robust treatment of electron correlation.[3]
- Density Functional Theory (DFT): Methods such as B3LYP are also used, often for initial geometry optimizations and frequency calculations, providing a good balance between computational cost and accuracy.[4]

The general workflow for these computational studies involves:

- **Geometry Optimization:** The three-dimensional structure of each isomer is optimized to find its lowest energy conformation.
- **Frequency Calculation:** Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).
- **Single-Point Energy Calculation:** High-accuracy single-point energy calculations are performed on the optimized geometries to determine the final electronic energies. The relative energies are then calculated by subtracting the energy of the most stable isomer (HNCO) from the energies of the other isomers, after accounting for ZPVE corrections.



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A simplified workflow for the computational determination of relative isomer energies.

## Experimental Validation

Experimental studies, while not directly measuring the energy differences, provide crucial validation for the existence and structural parameters of these isomers, especially the less stable ones. Spectroscopic techniques are the primary tools for identifying and characterizing the CHNO isomers.

Key Experimental Techniques:

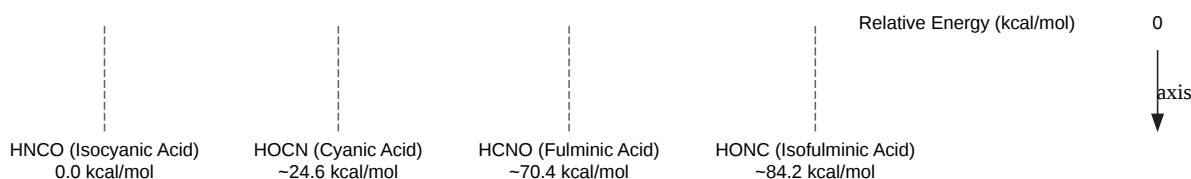
- **Microwave Spectroscopy:** This technique measures the rotational transitions of molecules, providing highly accurate information about their geometry and dipole moments. The detection of **isofulminic acid** (HONC) was guided by coupled-cluster electronic structure calculations and confirmed through Fourier transform microwave spectroscopy.<sup>[1]</sup>

- **Rotational Spectroscopy:** Similar to microwave spectroscopy, this method provides detailed structural information that can be compared with computationally predicted structures.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR is used to identify the vibrational modes of molecules. By isolating the isomers in inert gas matrices at low temperatures, their characteristic vibrational spectra can be obtained and compared with theoretical predictions.

The excellent agreement between the experimentally measured spectroscopic constants and those predicted by high-level computational methods lends strong support to the calculated relative energies.

## Relative Energy Levels of CHNO Isomers

The following diagram illustrates the relative energy levels of the four stable CHNO isomers.



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